molecular formula C12H15N5O2S B2529330 N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251576-00-7

N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No. B2529330
CAS RN: 1251576-00-7
M. Wt: 293.35
InChI Key: RIUWZIAUDUOOGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For example, in the synthesis of a related compound, an amino-thiophene carboxylate is condensed with urea, followed by chlorination and further condensation with ethane-1,2-diamine . These methods could potentially be adapted for the synthesis of N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice . Density functional theory (DFT) calculations are also used to predict the geometry and electronic structure, which can be compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of their functional groups. For instance, amino-pyrazole carboxamides can react with thiols to afford tetrahydro-pyrazolo-diazepinones . Similarly, the compound of interest may undergo reactions characteristic of the amino, thiazole, and carboxamide groups, such as nucleophilic substitution or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of electron-withdrawing or donating groups, like methoxy, can affect these properties. The biological activity of these compounds is also noteworthy, with some exhibiting significant anticancer activity against various human cancer cell lines . Theoretical calculations, such as MEP surface maps, provide insight into the reactivity and interaction potential of these molecules .

Scientific Research Applications

Stem Cell Research and Regenerative Medicine

Compounds similar to N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, such as N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), have shown promise in stem cell research, particularly in improving the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This highlights its potential application in regenerative medicine and the development of treatments for various diseases through cell reprogramming techniques (Ries, Granitzka, Stalke, & Ducho, 2013).

Antimicrobial and Antifungal Activities

Derivatives of pyrimidine compounds have demonstrated significant antimicrobial and antifungal activities, indicating their potential in the development of new therapeutic agents to combat infectious diseases. For example, certain benzodifuranyl and thiazolopyrimidine derivatives have shown high inhibitory activity against specific enzymes, offering insights into their use as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neurological Research

In neurological research, novel radioligands related to the compound have been synthesized for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain using positron emission tomography (PET). This application is crucial for studying various neurological conditions and developing targeted therapies (Fujinaga et al., 2012).

Cancer Research

Compounds structurally related to N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide have been explored for their potential in cancer research. For instance, derivatives have been synthesized with demonstrated cytotoxicity against cancer cells, offering a pathway for developing new anticancer drugs (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-19-7-3-6-13-10(18)9-8-20-12(16-9)17-11-14-4-2-5-15-11/h2,4-5,8H,3,6-7H2,1H3,(H,13,18)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUWZIAUDUOOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CSC(=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

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